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2-Fluoropropane NMR spectroscopy data
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NMR Data for Fluorinated Compounds

The tables below summarize typical coupling constants for nuclei commonly analyzed in fluorinated

compounds, which are essential for interpreting the NMR spectra of molecules like 2-fluoropropane [1].

Table 1: 19F-Related Coupling Constants

Bond Type Coupling Value (Hz)
C-F (~J_{CF}) 160

H-C-F (72J_{HF}) 40 - 60
H-C-C-F (733 _{HF}) 2-15
H-C-C-C-F ("I_{HF}) 5

Table 2: 1H-1H Coupling Constants (Relevant for Propane Chain)

Bond Type Coupling Value (Hz)

Aliphatic, H-C-H, geminal ("2J_{HH}) -15t0 -10
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Bond Type Coupling Value (Hz)

Aliphatic, H-C-C-H (~3J_{HH}) 6-8

Experimental Protocols for Key Measurements

For a comprehensive analysis, here are methodologies for the core experiments needed to obtain the data for

2-fluoropropane.

e Sample Preparation

o Solvent Selection: Use a deuterated solvent (e.g., CDCIs) that does not contain fluorine to
avoid signal interference.

o Concentration: A typical sample concentration of 5-20 mg in 0.6 mL of solvent is suitable for
1D (M19})F and (M{1})H NMR.

¢ Data Collection

o 1H NMR Spectrum: Record a standard proton NMR spectrum. For 2-fluoropropane, expect a
doublet for the six equivalent methyl protons (due to (*3J_{HF}) coupling to the single fluorine)
and a septet (or multiplet) for the single methine proton (due to (“2J_{HF}) coupling to the six
equivalent methyl protons) [2] [3].

o 19F NMR Spectrum: Record a proton-decoupled ("{19})F NMR spectrum. The fluorine signal
is expected to be a septet (or multiplet) due to coupling to the six equivalent methyl protons [2].

o Heteronuclear Coupling ((*1J_{CF})): To measure the one-bond carbon-fluorine coupling
constant, record a (*{13})C NMR spectrum with proton decoupling but without fluorine
decoupling. The carbon signal of the CF group will appear as a doublet. The coupling constant
(*1J_{CF}) is the measured distance (in Hz) between the two peaks of this doublet [3] [1].

e Data Processing and Calculation

o Coupling Constants (J): Measure J values directly from the spectrum in Hz. For a simple
multiplet like a doublet, the J value is the frequency difference between the sub-peaks [3]. This
value is independent of the spectrometer's magnetic field strength.

o Chemical Shifts (8): Report chemical shifts (8) in parts per million (ppm) relative to a standard
reference [4].
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Workflow for NMR Analysis

The following diagram outlines the logical workflow for the NMR characterization of a compound like 2-

fluoropropane.
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Workflow for NMR analysis of a fluorinated compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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